Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate
Overview
Description
The compound “Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate” is likely an organic compound that contains an indole group, which is a common structure in many natural products and pharmaceuticals. The trifluoromethyl group is often used in medicinal chemistry to improve the metabolic stability and lipophilicity of a compound .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring substituted at the 3-position with a formyl group and at the 5-position with a trifluoromethyl group. An ethyl ester would be attached to the 2-position carboxylic acid of the indole .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the electrophilic sites at the carbonyl of the formyl group and the carboxylic ester. Nucleophilic aromatic substitution could occur at the 5-position due to the electron-withdrawing effect of the trifluoromethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the formyl and carboxylate groups could participate in hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate serves as a valuable intermediate in synthetic chemistry. A study by Pete et al. (2003) demonstrates its use in synthesizing ethyl 5-formyl-1H-indole-2-carboxylates, highlighting its role in transforming sulfomethyl groups to formyl functions (Pete, Parlagh, & Tőke, 2003).
- Its derivative, ethyl indole-2-carboxylate, was used by Murakami et al. (1985) for C-3 acylation, leading to ethyl 3-acylindole-2-carboxylates, showcasing the compound's utility in acylation reactions (Murakami et al., 1985).
- Another application involves the facile synthesis of 4-, 6-, and 7-formyl-1H-indole-2-carboxylates from this compound derivatives, as outlined in research by Pete et al. (2006), further emphasizing its role as a synthetic intermediate (Pete, Szöllösy, & Szokol, 2006).
Applications in Organic Synthesis
- Usachev et al. (2012) utilized a derivative of this compound for synthesizing trifluoromethylated 3-(pyrazolyl)indoles, demonstrating its versatility in organic synthesis (Usachev, Obydennov, & Sosnovskikh, 2012).
- The compound is also a precursor in the synthesis of 2-aminoethyl-5-carbethoxythiazoles, as evidenced by the work of Boy and Guernon (2005), where they employed a Michael-like addition strategy (Boy & Guernon, 2005).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, the mechanism would depend on the specific biological target. Indole rings are prevalent in many biologically active compounds and can interact with various proteins and enzymes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-formyl-5-(trifluoromethyl)-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-2-20-12(19)11-9(6-18)8-5-7(13(14,15)16)3-4-10(8)17-11/h3-6,17H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCYTMRSZIWYSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C(F)(F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.